molecular formula C17H18BrNO4S2 B2355754 4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide CAS No. 2034335-98-1

4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Cat. No.: B2355754
CAS No.: 2034335-98-1
M. Wt: 444.36
InChI Key: BOZXYHDTCGRQFJ-UHFFFAOYSA-N
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Description

4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a heterocyclic compound that features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide has several scientific research applications:

Future Directions

The compound “4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide” and similar compounds have potential for further exploration due to their unique structure and potential therapeutic uses. They are part of a class of compounds known as cyclic sulfoxides and sulfones, which are gaining more attention in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then subjected to cyclization under basic conditions to form the thiazepane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds also contain a sulfur and nitrogen heterocycle but have a five-membered ring.

    Benzothiazepines: These are similar in structure but contain a benzene ring fused to the thiazepine ring.

    Sulfonamides: These compounds contain the sulfonamide functional group but may have different ring structures.

Uniqueness

4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is unique due to its specific combination of a seven-membered thiazepane ring with a bromophenyl and sulfonyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2-bromophenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S2/c18-15-8-4-5-9-17(15)25(22,23)19-11-10-16(24(20,21)13-12-19)14-6-2-1-3-7-14/h1-9,16H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZXYHDTCGRQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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